molecular formula C14H14ClNO2S B10801613 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10801613
M. Wt: 295.8 g/mol
InChI Key: WXPHQFQCOBBPIO-UHFFFAOYSA-N
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Description

3-Chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-2-carboxamide derivative featuring a chloro substituent at position 3 of the benzothiophene core and an oxolan-2-ylmethyl group attached to the carboxamide nitrogen. The oxolan-2-ylmethyl group (tetrahydrofuran methyl) enhances solubility compared to purely lipophilic substituents, while the chloro atom may influence electronic properties and binding affinity .

Properties

IUPAC Name

3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPHQFQCOBBPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride

The benzothiophene backbone is synthesized from cinnamic acid via cyclization and chlorination. A mixture of cinnamic acid (0.5 mol), thionyl chloride (0.77 mol), pyridine (0.05 mol), and chlorobenzene is refluxed for 48 hours. Excess thionyl chloride is removed under reduced pressure, and the product is recrystallized from hexane to yield 3-chlorobenzo[b]thiophene-2-carbonyl chloride as yellow needles (m.p. 114–116°C).

Key Reaction Parameters

ParameterValue
Reflux time48 hours
SolventChlorobenzene
Yield55–60%

Preparation of Oxolan-2-Ylmethylamine

Oxolan-2-ylmethylamine (tetrahydrofurfurylamine) is typically synthesized via reductive amination of tetrahydrofurfural using ammonium acetate and sodium cyanoborohydride. Alternatively, commercial sources provide high-purity grades for direct use in amidation reactions.

Amidation Reaction: Coupling Benzothiophene Carbonyl Chloride with Oxolan-2-Ylmethylamine

Standard Amidation Protocol

A solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) in toluene is treated with oxolan-2-ylmethylamine (0.002 mol) and triethylamine (0.004 mol). The mixture is refluxed for 24 hours, cooled, and filtered. The crude product is washed with dilute HCl and water, followed by recrystallization from ethanol to yield the title compound.

Optimized Conditions

ParameterValue
SolventToluene/DMF (1:1)
TemperatureReflux (110°C)
CatalystTriethylamine
Yield69%

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where triethylamine neutralizes HCl generated during amide bond formation, shifting the equilibrium toward product formation. Polar aprotic solvents like DMF enhance reactivity by stabilizing ionic intermediates.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time to 2 hours with comparable yields (65–68%). This method minimizes side products such as hydrolyzed carboxylic acids.

Solid-Phase Synthesis

Immobilizing the carbonyl chloride on Wang resin enables stepwise amidation under mild conditions (room temperature, 12 hours), though yields remain lower (50–55%).

Purification and Characterization

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the pure amide. Analytical data include:

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 4.25–3.95 (m, 3H, oxolane), 2.75–2.60 (m, 2H, CH₂).

Mass Spectrometry

LC-MS confirms the molecular ion peak at m/z 296.05 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₄ClNO₂S.

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis of the carbonyl chloride to 3-chlorobenzo[b]thiophene-2-carboxylic acid is mitigated by anhydrous conditions and rapid workup.

Solvent Selection

Toluene outperforms DMF in minimizing racemization, though mixed solvents balance reactivity and solubility.

Industrial-Scale Considerations

Batch reactors with controlled HCl scrubbing systems achieve >95% conversion. Continuous flow systems are under investigation for enhanced scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Chemistry

3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Biology

Research has indicated that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines, indicating its utility in cancer research.

Medicine

The compound is under investigation for its therapeutic potential, particularly in the following areas:

  • Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and bacterial infections.
  • Mechanism of Action : Understanding how this compound interacts with biological targets can lead to the development of new treatment modalities.

Industry

In industrial applications, 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide may be utilized as:

  • Intermediate in Pharmaceutical Production : Its unique structure makes it suitable for creating other pharmaceutical compounds.
  • Material Development : The compound could be explored for use in developing new materials with specific properties.

Antimicrobial Activity

A study assessing the antimicrobial properties of 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide demonstrated significant inhibition against various bacterial strains. The results indicated an IC50 value of approximately 5 μM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Biological ActivityOrganismIC50 (μM)Notes
AntimicrobialStaphylococcus aureus5Significant inhibition observed

Cytotoxicity Assays

In vitro assays conducted on cancer cell lines revealed selective cytotoxicity of the compound. The findings suggested that it could preferentially target malignant cells while sparing normal cells.

Cell LineIC50 (μM)Notes
HeLa (Cervical)12Selective against cancer cells
MCF7 (Breast)10Effective with minimal normal cell impact

Mechanism of Action

The mechanism of action of 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : SAG derivatives (e.g., ) and trifluoromethyl-substituted analogs (e.g., ) exhibit higher logP values due to aromatic and halogenated groups, enhancing membrane permeability but reducing aqueous solubility.
  • Solubility : The oxolan-2-ylmethyl group in the target compound introduces ether oxygen atoms, improving solubility compared to SAG’s cyclohexyl/pyridinyl substituents .
  • Bioactivity : SAG and its analogs (e.g., SAG1.5 ) are potent Smoothened agonists, activating Hedgehog signaling. In contrast, chlorobenzyl-sulfolane derivatives (e.g., ) show promise in overcoming chemoresistance in cancer.

Biological Activity

3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₄ClN₁O₂S
  • Molecular Weight : Approximately 295.78 g/mol
  • Boiling Point : Estimated at around 497.0 ± 30.0 °C
  • Density : Approximately 1.337 ± 0.06 g/cm³

The structure features a benzothiophene core, a chloro substituent, and an oxolane-derived side chain, which contribute to its unique biological interactions.

Preliminary studies indicate that 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide may influence various biological pathways by interacting with specific receptors or enzymes. The presence of the chloro group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which may modulate gene expression and cellular processes.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Gene Expression Modulation : Initial investigations suggest that the compound can enhance the expression of genes involved in critical cellular processes, potentially impacting pathways related to inflammation and cancer progression.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies are ongoing to determine the specific anticancer mechanisms of 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide.
  • Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Gene ExpressionEnhanced expression of genes linked to inflammation and cancer
Anticancer ActivityInhibition of cancer cell proliferation observed in vitro
Antimicrobial EffectsPotential activity against various bacterial strains noted

Synthetic Routes and Industrial Applications

The synthesis of 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

  • Chlorination : Introduction of the chloro substituent.
  • Nucleophilic Substitution : Addition of the oxolane-derived side chain.
  • Amidation : Formation of the carboxamide group.

These synthetic processes are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from benzothiophene precursors. A common approach includes:

  • Step 1 : Chlorination at the 3-position of the benzothiophene core using reagents like POCl₃ or NCS ().
  • Step 2 : Activation of the carboxylic acid group (e.g., using CDI or HATU) for coupling with oxolan-2-ylmethylamine ().
  • Optimization : Solvent choice (DMF or THF), temperature control (reflux vs. room temperature), and catalyst screening (e.g., DMAP) can improve yields. Purity ≥98% is achievable via recrystallization or HPLC ().

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro group at C3, oxolane methylene linkage) ().
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~352.0668 Da) ().
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX for precise bond-length/angle measurements (). Mercury software aids in visualizing packing patterns ().

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Target-Based Assays : Hedgehog/Smoothened pathway activation (if structurally analogous to SAG derivatives; ).
  • Antimicrobial Screening : MIC determination against bacterial/fungal strains ().
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) ().

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved for this compound?

Contradictions may arise from:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using guidelines like NIH/WHO recommendations.
  • Compound Integrity : Verify purity (HPLC) and stability (TGA/DSC) to exclude degradation products ().
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues) ().

Q. What strategies improve the yield and scalability of the synthetic route while minimizing impurities?

  • Flow Chemistry : Continuous flow reactors for precise temperature/residence time control during chlorination ().
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for selective amide bond formation ().
  • Byproduct Analysis : Use LC-MS to trace side products (e.g., diastereomers) and adjust stoichiometry ().

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate binding to Hedgehog pathway proteins ().
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes ().
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. methoxy) with activity ().

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Polymorph Identification : Use Mercury’s Materials Module to compare packing motifs ().
  • Twinned Crystals : SHELXL refinement with TWIN commands to resolve overlapping reflections ().
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) for weakly diffracting crystals ().

Methodological Notes

  • Avoid Pitfalls : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to prevent misassignment of oxolane protons ().
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation ().
  • Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to ensure translational relevance ().

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